molecular formula C24H20ClFN2O2 B10926560 4-chloro-1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10926560
M. Wt: 422.9 g/mol
InChI Key: WIROYDUELWXRGN-UHFFFAOYSA-N
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Description

2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Substitution reactions:

    Etherification: The final step involves the formation of the methyl ether, typically through the reaction of the phenol group with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases, with appropriate halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with various biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can be elucidated through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL ETHYL ETHER: Similar structure but with an ethyl ether instead of a methyl ether.

Uniqueness

The uniqueness of 2-[4-CHLORO-1-(3-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H20ClFN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

4-chloro-1-[(3-fluorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20ClFN2O2/c1-29-20-12-5-3-10-18(20)23-22(25)24(19-11-4-6-13-21(19)30-2)28(27-23)15-16-8-7-9-17(26)14-16/h3-14H,15H2,1-2H3

InChI Key

WIROYDUELWXRGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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